Ethyl 1-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-3-carboxylate
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Overview
Description
ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a thienopyrimidine core with a triazole ring, a piperidine moiety, and a bromophenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the triazole ring through cyclization reactions. The bromophenylsulfonyl group is then attached via sulfonylation, and the piperidine moiety is introduced through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its neurotoxic potentials.
Uniqueness
ETHYL 1-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-3-PIPERIDINECARBOXYLATE is unique due to its combination of a thienopyrimidine core with a triazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20BrN5O4S2 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
ethyl 1-[10-(4-bromophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H20BrN5O4S2/c1-2-31-21(28)13-4-3-10-26(12-13)18-17-16(9-11-32-17)27-19(23-18)20(24-25-27)33(29,30)15-7-5-14(22)6-8-15/h5-9,11,13H,2-4,10,12H2,1H3 |
InChI Key |
NLSIJXOPVBMNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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